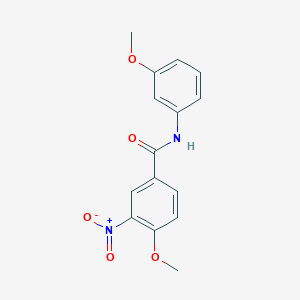![molecular formula C16H14Cl2N4O B5696896 5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5696896.png)
5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole is a chemical compound that has been used extensively in scientific research. It is a tetrazole derivative that has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole is not fully understood. However, it is believed to act as a GABA receptor agonist, which results in the inhibition of neurotransmitter release in the brain. This inhibition leads to the sedative and anxiolytic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole are diverse. It has been found to have antifungal and antibacterial effects by inhibiting the growth of these microorganisms. It has also been found to have antitumor effects by inducing apoptosis in cancer cells. In addition, the compound has sedative and anxiolytic effects due to its action on GABA receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole in lab experiments is its diverse range of effects. It can be used in a range of research applications, from neuroscience to cancer research. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving 5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole. One direction is to investigate its potential as a treatment for anxiety and other neurological disorders. Another direction is to investigate its potential as an antitumor agent, particularly in combination with other drugs. Finally, further research is needed to fully understand the mechanism of action of the compound and its effects on different biological systems.
Conclusion:
In conclusion, 5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole is a tetrazole derivative that has a range of biochemical and physiological effects. It has been used extensively in scientific research, particularly in neuroscience and cancer research. While its mechanism of action is not fully understood, it has been found to have antifungal, antibacterial, and antitumor activities, as well as sedative and anxiolytic effects. Further research is needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent.
Synthesemethoden
The synthesis method for 5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole involves the reaction of 2,4-dichlorophenol with paraformaldehyde to form 2,4-dichlorobenzyl alcohol. This alcohol is then reacted with 2,4-dimethylphenylhydrazine to form the corresponding hydrazone. Finally, the hydrazone is reacted with sodium azide to form the tetrazole derivative.
Wissenschaftliche Forschungsanwendungen
5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole has been used in a range of scientific research applications. It has been found to have antifungal, antibacterial, and antitumor activities. It has also been used as a tool in neuroscience research to investigate the role of GABA receptors in the brain.
Eigenschaften
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O/c1-10-3-5-14(11(2)7-10)22-16(19-20-21-22)9-23-15-6-4-12(17)8-13(15)18/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFWHBFDDBDQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5696820.png)
![N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5696828.png)








![2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5696900.png)